

An In-depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

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Compound of Interest

Compound Name: 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

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Introduction

The biphenyl scaffold is a privileged structural motif in modern chemistry, forming the backbone of numerous pharmaceuticals, advanced materials, and agrochemicals.^{[1][2]} Its rigid, planar structure allows for the precise spatial orientation of functional groups, making it an ideal platform for designing molecules with specific biological or physical properties. Within this class, functionalized biphenyls serve as critical intermediates for building molecular complexity.

This guide provides a comprehensive technical overview of **4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde**, a versatile bifunctional building block. The presence of a reactive aldehyde group on one ring and an electron-donating methoxy group on the other imparts a unique combination of reactivity and electronic properties. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any scientific investigation. **4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde** is unambiguously identified by its CAS number and IUPAC name. Its key properties are summarized below.

Property	Value	Source
IUPAC Name	3-(4-methoxyphenyl)benzaldehyde	[3]
CAS Number	118350-17-7	[3]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[3]
Molecular Weight	212.24 g/mol	[3]
Monoisotopic Mass	212.083729621 Da	[3]
SMILES	<chem>COC1=CC=C(C=C1)C2=CC=CC(=C2)C=O</chem>	[4]
XLogP3 (Predicted)	3.0	[4]
Topological Polar Surface Area	26.3 Å ²	[3]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	2	[3]

Table 1: Core Identifiers and Physicochemical Properties of **4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde**.

Spectroscopic Characterization Profile

Structural confirmation is paramount. While publicly accessible, fully assigned spectra for this specific isomer are limited, its spectroscopic profile can be predicted with high confidence based on the analysis of its functional groups and data from close structural analogs, such as its 4-carbaldehyde isomer.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Expected, 400 MHz, CDCl₃):

- Aldehyde Proton (CHO): A sharp singlet is expected around δ 10.0-10.1 ppm. This downfield shift is characteristic of the highly deshielded aldehyde proton.
 - Aromatic Protons (3-substituted ring): This ring will display a complex pattern. The proton ortho to the aldehyde (C2-H) will be a singlet or narrow triplet around δ 8.1-8.2 ppm. The proton between the two substituents (C4-H) will be a doublet of doublets around δ 7.8-7.9 ppm. The proton para to the aldehyde (C5-H) will be a triplet around δ 7.6 ppm, and the proton ortho to the biphenyl linkage (C6-H) will be a doublet around δ 7.8 ppm.
 - Aromatic Protons (4'-substituted ring): This ring will show a classic AA'BB' system due to the methoxy group. Two doublets are expected: one for the protons ortho to the methoxy group (C3'-H, C5'-H) around δ 7.0-7.1 ppm, and another for the protons meta to the methoxy group (C2'-H, C6'-H) around δ 7.5-7.6 ppm.
 - Methoxy Protons (OCH₃): A sharp singlet integrating to 3H will appear around δ 3.8-3.9 ppm.[6]
- ¹³C NMR (Expected, 101 MHz, CDCl₃):
 - Carbonyl Carbon (C=O): The aldehyde carbon is expected in the highly deshielded region of δ 191-193 ppm.[8]
 - Aromatic Carbons: At least 12 distinct signals are expected in the aromatic region (δ 110-160 ppm). Key signals include the methoxy-bearing carbon (C4') around δ 159-161 ppm, the carbon attached to the aldehyde (C3) around δ 137 ppm, and the carbons of the biphenyl linkage (C1 and C1') around δ 140-145 ppm and δ 132 ppm, respectively. The carbons ortho and meta to the methoxy group are expected around δ 128 ppm and δ 114 ppm, respectively.[8]
 - Methoxy Carbon (OCH₃): A signal around δ 55-56 ppm is characteristic for the methoxy carbon.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1710 cm^{-1} . This is a definitive peak for the aldehyde carbonyl.[10]
- C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820-2850 cm^{-1} and 2720-2750 cm^{-1} (Fermi doublet).
- C-O Stretch (Aryl Ether): A strong, characteristic band for the aryl-O-CH₃ stretch is expected around 1240-1260 cm^{-1} . [10]
- C=C Stretch (Aromatic): Multiple medium to weak bands will appear in the 1450-1600 cm^{-1} region.
- =C-H Stretch (Aromatic): Signals will be present above 3000 cm^{-1} .

Mass Spectrometry (MS)

- Electron Ionization (EI): A GC-MS analysis would show a prominent molecular ion peak $[\text{M}]^+$ at $m/z = 212$. [6] Common fragmentation patterns would include the loss of the formyl radical (-CHO, $m/z = 29$) to give a fragment at $m/z = 183$, and loss of a methyl radical (-CH₃, $m/z = 15$) from the methoxy group.
- Electrospray Ionization (ESI): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The predicted m/z for the protonated molecule $[\text{M}+\text{H}]^+$ is 213.09100, and for the sodium adduct $[\text{M}+\text{Na}]^+$ is 235.07294. [4]

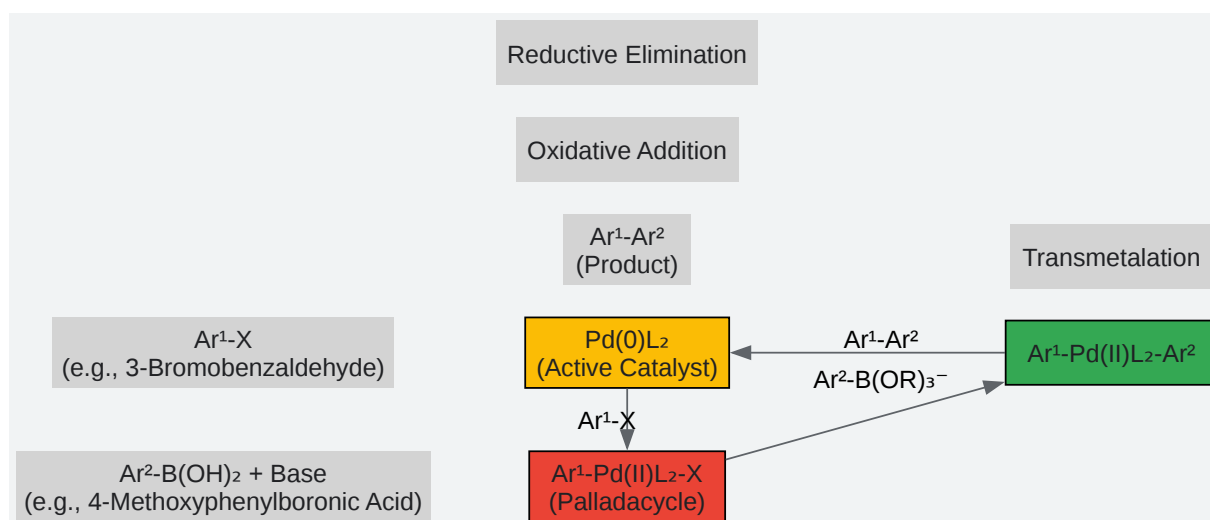
Synthesis and Purification

The construction of the biphenyl core is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction stands out as the premier choice due to its high functional group tolerance, mild conditions, and the commercial availability of boronic acid reagents. [1][11]

Core Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid) and an organohalide using a palladium(0) catalyst and a base. The catalytic cycle is a well-established, three-step process:

- **Oxidative Addition:** The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., 3-bromobenzaldehyde), forming a Pd(II) complex.
- **Transmetalation:** The base activates the organoboron species, forming a borate complex. This complex then transfers its organic group (e.g., the 4-methoxyphenyl group) to the Pd(II) center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst to re-enter the cycle.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

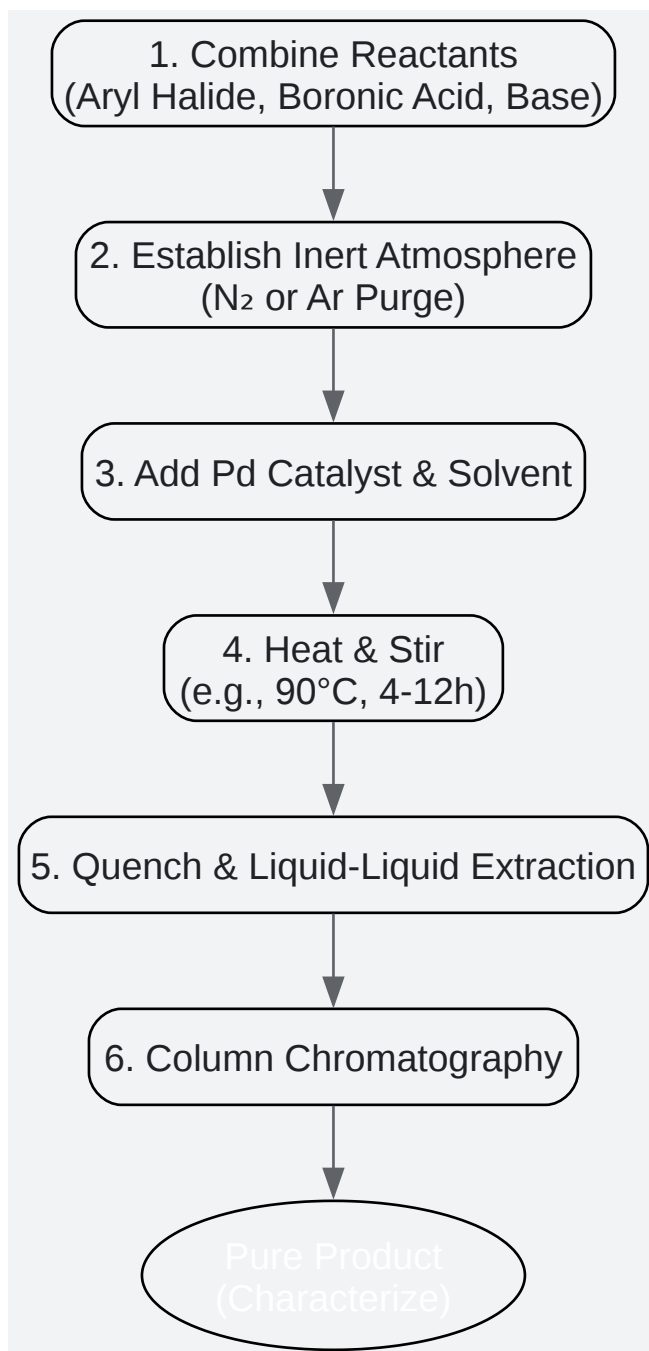
Field-Proven Synthetic Protocol

This protocol describes a reliable, scalable synthesis of **4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde** from commercially available starting materials. The choice of a water-soluble base (K_2CO_3) and a mixed solvent system facilitates both the reaction and subsequent purification.^{[12][13]}

Step-by-Step Methodology:

- **Reagent Preparation:** To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 equiv.), and potassium carbonate (K_2CO_3) (4.15 g, 30.0 mmol, 3.0 equiv.).
- **Inert Atmosphere:** Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times. This is critical to prevent oxidation of the palladium catalyst.
- **Catalyst Addition:** Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (231 mg, 0.2 mmol, 0.02 equiv.). The use of a pre-catalyst like $Pd(OAc)_2$ with a phosphine ligand is also a viable alternative.^[8]
- **Solvent Addition:** Add a degassed mixture of Toluene (40 mL) and Water (10 mL) via cannula or syringe. A biphasic system is often beneficial for Suzuki couplings.
- **Reaction:** Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
- **Workup:** Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
- **Washing:** Combine the organic layers and wash sequentially with water (50 mL) and saturated brine solution (50 mL) to remove inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting from 95:5 Hexane:Ethyl Acetate is typically effective for separating the product from nonpolar biphenyl byproduct and polar baseline impurities.

Synthesis and Purification Workflow



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General workflow for synthesis and purification.

Chemical Reactivity and Derivatization Potential

The molecule's utility stems from the distinct reactivity of its two key functional domains: the aldehyde moiety and the electronically differentiated biphenyl core.

Reactivity of the Aldehyde Moiety

The aldehyde group is a versatile handle for a wide array of chemical transformations, primarily driven by the electrophilic nature of its carbonyl carbon.

- **Oxidation:** Can be readily oxidized to the corresponding 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid using mild oxidizing agents like potassium permanganate (KMnO_4) or Pinnick oxidation conditions (NaClO_2). This provides access to a key carboxylic acid building block.
- **Reduction:** Selective reduction to the corresponding alcohol, (4'-methoxy-[1,1'-biphenyl]-3-yl)methanol, is easily achieved with mild reducing agents such as sodium borohydride (NaBH_4).
- **Reductive Amination:** A powerful method for generating amine derivatives. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$) to yield the corresponding secondary or tertiary amine.
- **Wittig Reaction:** Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, providing a robust method for C=C bond formation.
- **Nucleophilic Addition:** The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithiums, to form secondary alcohols.

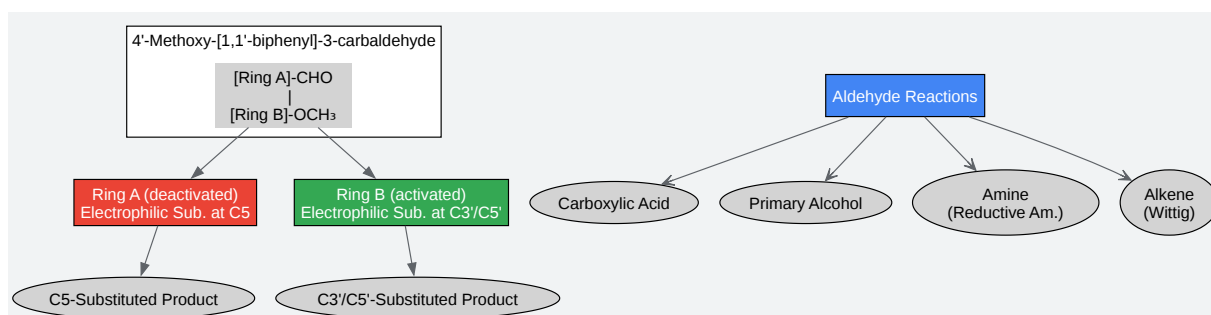
Reactivity of the Biphenyl Core

The electronic nature of the two aromatic rings is differentiated by the substituents.

- **Ring A (Carbaldehyde-substituted):** The aldehyde group is strongly electron-withdrawing and deactivating, directing any further electrophilic aromatic substitution to the meta positions (C5).
- **Ring B (Methoxy-substituted):** The methoxy group is strongly electron-donating and activating, directing electrophilic substitution to the ortho and para positions. Since the para

position is occupied by the biphenyl linkage, substitution will be directed to the ortho positions (C3' and C5').

This differential reactivity allows for selective functionalization of either ring, depending on the reaction conditions chosen. For instance, nitration or halogenation under standard electrophilic conditions would preferentially occur on the electron-rich methoxy-bearing ring.



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Key reactivity and derivatization pathways.

Applications in Research and Development

The unique combination of a rigid biphenyl core, a reactive aldehyde handle, and a modulating methoxy group makes this compound a high-value intermediate in several fields.

- **Medicinal Chemistry and Drug Discovery:** The biphenyl scaffold is a cornerstone of many approved drugs. This molecule can serve as a starting point for synthesizing novel therapeutic agents.^{[14][15]} The aldehyde can be elaborated into a variety of pharmacophores designed to interact with specific enzyme active sites or protein-protein interfaces. The methoxy group can be used to tune solubility and metabolic stability, or it can be demethylated to a phenol to act as a hydrogen bond donor.

- **Materials Science:** Functionalized biphenyls are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and porous crystalline materials.^[1] Drawing parallels from related structures, this aldehyde could be used in the synthesis of ligands for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).^[9] The aldehyde groups can undergo condensation reactions to form porous networks with potential applications in gas storage, separation, or catalysis.
- **Agrochemicals:** The biphenyl structure is present in several commercial fungicides.^[11] This compound could be used as a key intermediate in the synthesis of new crop protection agents.

Safety and Handling

As a laboratory chemical, **4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde** requires careful handling to minimize exposure and risk.

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled

Table 2: GHS Hazard Information. Source: ECHA C&L Inventory.^[3]

Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Handle this compound exclusively in a certified chemical fume hood to prevent inhalation of dust or vapors.
- **Personal Protective Equipment:**
 - **Eye/Face Protection:** Wear chemical safety goggles or a face shield.
 - **Hand Protection:** Wear compatible chemical-resistant gloves (e.g., nitrile).

- Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
- Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material and containers in accordance with all applicable local, regional, and national regulations.

Conclusion

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a strategically important chemical intermediate whose value lies in its modularity. The robust and reliable Suzuki-Miyaura coupling provides an efficient route to its synthesis, while the orthogonal reactivity of the aldehyde handle and the biphenyl core offers a rich platform for subsequent chemical modifications. For researchers in drug discovery and materials science, this compound represents a versatile building block for the rational design and synthesis of novel, high-value molecules.

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